REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-:4])C.C[C:7]([CH3:10])([O-])[CH3:8].C[C:12](C)([O-:14])C.O.[Al+3].[Li+].[CH2:19]1[CH2:23][O:22][CH2:21][CH2:20]1>>[O:22]=[CH:23][CH2:19][CH2:20][CH2:21][CH2:8][CH2:7][CH2:10][CH2:5][C:2]([O:14][CH3:12])=[O:4] |f:0.1.2.3.4.5|
|
Name
|
crude product
|
Quantity
|
4.71 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium aluminum hydrate tri-tert-butoxide
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.CC(C)([O-])C.CC(C)([O-])C.O.[Al+3].[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture which volume was reduced to about 50 ml by partial evaporation of the solvent under reduced pressure
|
Type
|
ADDITION
|
Details
|
was poured into 1N hydrochloric acid (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate anhydride
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=CCCCCCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.33 g | |
YIELD: PERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |